N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group attached to a 3-methylphenyl moiety. The adamantane-1-carboxamide group is bonded to the thiadiazole ring, contributing to its rigid, lipophilic structure. The combination of adamantane (known for enhancing metabolic stability and bioavailability) and the thiadiazole heterocycle (imparting electronic diversity) positions this compound as a candidate for therapeutic applications, particularly in enzyme inhibition or metabolic disorders .
Properties
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S2/c1-13-3-2-4-17(5-13)23-18(27)12-29-21-26-25-20(30-21)24-19(28)22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,14-16H,6-12H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPSOSBFBDNWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions The adamantane moiety is then introduced through a series of reactions, including nucleophilic substitution and coupling reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and sulfanyl group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The adamantane moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and catalysts such as palladium or copper under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and adamantane moiety may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The carbamoyl group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated molecular weight based on formula C₂₁H₂₆N₄O₂S₂ .
Key Observations :
- The adamantane group in the target compound and its analogs (e.g., compound 50 , triazoles ) enhances lipophilicity and metabolic stability.
- The carboxamide group in the target compound likely improves solubility compared to acetamide (compound 50) or amine (compound in ) derivatives.
- Thiadiazole cores (target, compound 50) exhibit stronger electron-withdrawing effects than oxadiazoles (compounds 7c-f ), influencing redox properties and binding interactions.
Structural Analysis and Drug-Likeness
- This contrasts with the butterfly conformation of the thiadiazole derivative in , which may enhance crystal packing.
- Solubility : Carboxamide and sulfanyl groups improve aqueous solubility compared to purely alkyl-substituted analogs (e.g., triazoles ).
Biological Activity
N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H20N4O2S2
- CAS Number : 392291-92-8
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to inhibit specific enzymes or receptors that play crucial roles in cellular processes such as proliferation and apoptosis.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell growth and survival.
- Signal Transduction Modulation : It could modulate signaling pathways that regulate cell cycle progression and apoptosis.
- Antimicrobial Activity : The thiazole moiety contributes to antibacterial and antifungal properties by disrupting microbial cell functions.
Anticancer Activity
Numerous studies have reported the anticancer properties of thiadiazole derivatives, including this compound.
| Study | Cell Lines Tested | IC50 Values (μg/mL) | Mechanism |
|---|---|---|---|
| Sun et al. (2011) | HEPG2, HeLa | 10.28 (Cinnamamide derivative) | FAK inhibition |
| Yang (2012) | MCF7, A549 | 0.28 (with methoxy groups) | Antitubulin activity |
| Almasirad et al. (2016) | HL-60, SK-OV-3 | 19.5 (4-methoxyphenyl derivative) | ERK1/2 inhibition |
These studies indicate that compounds similar to N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane have shown promising results against various cancer cell lines through different mechanisms.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. For instance, derivatives containing thiadiazole moieties have demonstrated effectiveness against several bacterial strains.
| Compound | Target Bacteria | EC50 Values (μg/mL) |
|---|---|---|
| 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide | Xanthomonas axonopodis | 22 |
| 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide | Xanthomonas oryzae | 15 |
These findings suggest that the incorporation of thiadiazole structures into organic compounds can enhance their biological activities.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Cytotoxicity Studies : In vitro studies have shown that N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane induces apoptosis in cancer cells through mitochondrial pathways.
- Molecular Docking Studies : Computational analyses have indicated strong binding affinities between the compound and target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
